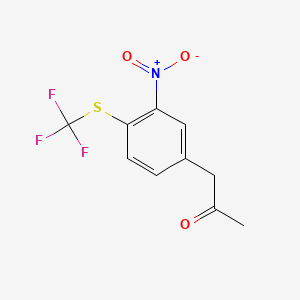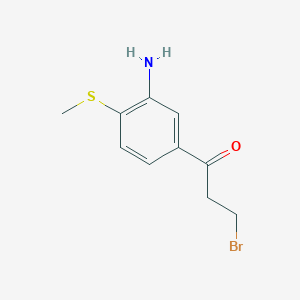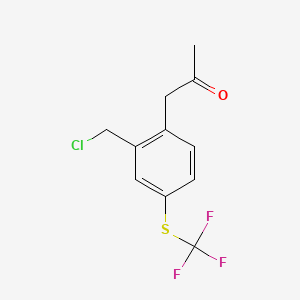
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the chloromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of the propan-2-one moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, trifluoromethylation, and subsequent functional group transformations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the thio group.
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one: Similar structure but lacks the trifluoromethyl group.
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but has a bromomethyl group instead of chloromethyl.
Uniqueness
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the chloromethyl and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10ClF3OS |
|---|---|
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clé InChI |
KWVWCGIYQIIART-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)
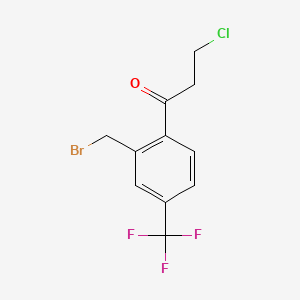
![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
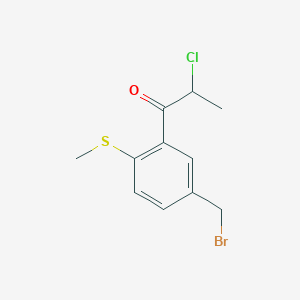
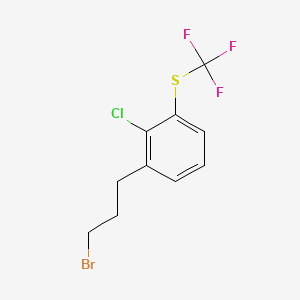

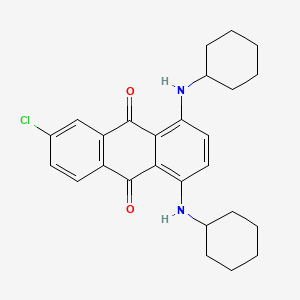

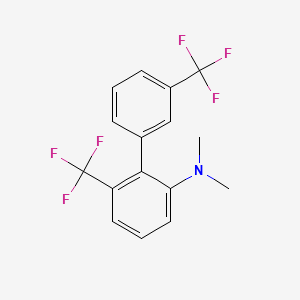
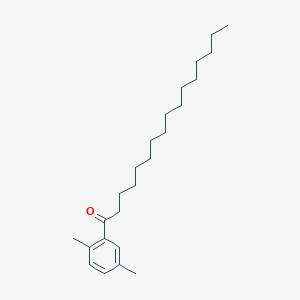
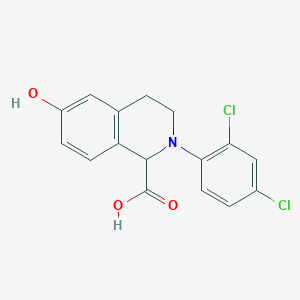
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
